2-carbamothioyl-N-(2-methoxyphenyl)acetamide
Description
2-carbamothioyl-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H12N2O2S It is a thioamide derivative, characterized by the presence of an amino group, a methoxyphenyl group, and a thioxopropanamide moiety
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-3-sulfanylidenepropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-8-5-3-2-4-7(8)12-10(13)6-9(11)15/h2-5H,6H2,1H3,(H2,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINGNTXFINYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamothioyl-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with a thioamide precursor under controlled conditions. One common method includes the following steps:
Formation of the Thioamide Precursor: This involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioamide.
Coupling Reaction: The thioamide precursor is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-carbamothioyl-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Carbamothioyl-N-(2-methoxyphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for further modifications that can lead to diverse chemical entities, making it valuable in synthetic organic chemistry.
Reactivity and Mechanism
The compound's reactivity can be attributed to its functional groups, which allow it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions. Understanding the mechanism of action is essential for optimizing its use in synthetic pathways.
Biological Applications
Antimicrobial Properties
Research indicates that 2-carbamothioyl-N-(2-methoxyphenyl)acetamide exhibits significant antimicrobial activity. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibition, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
In vitro assays have shown that this compound possesses anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which could lead to therapeutic advancements.
Medicinal Chemistry
Drug Development Potential
The compound is being investigated for its potential therapeutic applications. Its structural characteristics suggest it could be a scaffold for designing new drugs targeting specific diseases, particularly those involving microbial infections or inflammatory responses.
Case Study: Tyrosinase Inhibition
A recent study evaluated derivatives of 2-carbamothioyl-N-(2-methoxyphenyl)acetamide for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that certain modifications significantly increased inhibitory activity compared to the parent compound, highlighting the importance of structural optimization in drug design.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, 2-carbamothioyl-N-(2-methoxyphenyl)acetamide can be utilized in the formulation of specialty chemicals. Its properties may be leveraged in the development of coatings, adhesives, and other materials where specific chemical characteristics are required.
Mechanism of Action
The mechanism of action of 2-carbamothioyl-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the thioxo group.
3-amino-4-cyanothiophene derivatives: Contains a thiophene ring instead of the thioxopropanamide moiety.
N-(2-methoxyphenyl)-3-nitrobenzamide: Contains a nitro group instead of the thioxo group.
Uniqueness
2-carbamothioyl-N-(2-methoxyphenyl)acetamide is unique due to the presence of the thioxopropanamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Carbamothioyl-N-(2-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of 2-carbamothioyl-N-(2-methoxyphenyl)acetamide can be represented as follows:
- Molecular Formula : C_{11}H_{12}N_2OS
- Molecular Weight : 224.29 g/mol
This compound features a carbamothioyl group, which is known for its reactivity and potential biological effects.
The biological activity of 2-carbamothioyl-N-(2-methoxyphenyl)acetamide is primarily attributed to its interaction with various molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, potentially leading to changes in signaling cascades that affect cell behavior.
Biological Activities
Research indicates that 2-carbamothioyl-N-(2-methoxyphenyl)acetamide exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of similar compounds can exhibit significant cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal properties .
- Anti-inflammatory Properties : The presence of thiourea functionalities often correlates with anti-inflammatory effects, which could be a potential area for further investigation.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Antibacterial Activity :
- Anti-inflammatory Studies :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
